2-{[2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl]sulfanyl}benzoic acid
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Overview
Description
2-{[2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl]sulfanyl}benzoic acid is a complex organic compound with a molecular weight of 367.46 g/mol . This compound is notable for its unique structure, which includes an indole moiety, a benzoic acid group, and a sulfanyl linkage. It is primarily used in research settings, particularly in the fields of proteomics and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl]sulfanyl}benzoic acid typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Propylsulfanyl Group: The propylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole is replaced by a propylsulfanyl group.
Formation of the Benzoic Acid Group: The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction, where benzene is acylated with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as thiols or amines can replace the propylsulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thiols, amines, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
2-{[2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl]sulfanyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-{[2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. The benzoic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Ylidene-1,3-thiazolidines: These compounds share the ylidene group and have similar synthetic routes and chemical properties.
2,3-Dihydro-1,3-thiazoles: These compounds also contain the ylidene group and exhibit similar biological activities.
Uniqueness
2-{[2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl]sulfanyl}benzoic acid is unique due to its combination of an indole moiety, a benzoic acid group, and a sulfanyl linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H21NO3S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-[2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C21H21NO3S/c1-21(2)16-9-5-6-10-17(16)22(3)19(21)12-14(23)13-26-18-11-7-4-8-15(18)20(24)25/h4-12H,13H2,1-3H3,(H,24,25) |
InChI Key |
YWIJTIGKAKYMJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC(=O)CSC3=CC=CC=C3C(=O)O)C)C |
Origin of Product |
United States |
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